
2-(4-chlorophenyl)-N-methyl-N-phenyl-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-chlorophenyl)-N-methyl-N-phenyl-2H-tetrazole-5-carboxamide is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a chlorophenyl group, a methyl group, and a phenyl group attached to the tetrazole ring
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing similar structures have shown clinical and biological applications . These compounds often bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Similar compounds have been found to interact with their targets, causing various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
For example, some compounds have shown improved kinetic solubilities compared to their parent compounds and were metabolically stable in vitro .
Result of Action
Similar compounds have been found to have various biological activities, indicating that they can cause a range of molecular and cellular effects .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-methyl-N-phenyl-2H-tetrazole-5-carboxamide typically involves the reaction of 4-chlorobenzonitrile with sodium azide to form 4-chlorophenyl tetrazole. This intermediate is then reacted with N-methyl-N-phenylamine in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-methyl-N-phenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
The biological significance of 2-(4-chlorophenyl)-N-methyl-N-phenyl-2H-tetrazole-5-carboxamide can be categorized into several key areas:
1. Antimicrobial Activity:
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study evaluating various tetrazole derivatives found that modifications akin to this compound enhanced activity against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa.
2. Antitumor Activity:
This compound has been investigated for its cytotoxic effects against cancer cell lines. Comparative analyses revealed that tetrazoles with similar motifs demonstrated significant cytotoxicity against human glioblastoma cells, with IC50 values reported as low as 10–30 µM .
3. Other Biological Activities:
Similar compounds have shown potential in various therapeutic areas, including:
- Anti-inflammatory
- Antiviral
- Antidiabetic
- Antimalarial
Case Studies
1. Antimicrobial Study:
A comprehensive study evaluated several tetrazole derivatives for their antimicrobial efficacy using disc diffusion methods. Results indicated that structural modifications similar to those of this compound could lead to enhanced activity against common pathogens .
2. Antitumor Activity:
In another study focusing on the cytotoxicity of various tetrazoles, researchers found that compounds sharing structural features with this compound exhibited significant cytotoxicity against human glioblastoma cell lines. The findings highlighted the potential of these compounds in cancer therapy, emphasizing the need for further investigation into their mechanisms of action .
Comparison with Similar Compounds
2-(4-chlorophenyl)-N-methyl-N-phenyl-2H-tetrazole-5-carboxamide can be compared with other tetrazole derivatives such as:
5-phenyl-1H-tetrazole: Known for its use in pharmaceuticals as an antihypertensive agent.
2-methyl-2H-tetrazole-5-carboxylic acid: Used as an intermediate in the synthesis of various drugs.
4-chlorophenyl-1H-tetrazole: Studied for its antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other tetrazole derivatives.
Biological Activity
2-(4-chlorophenyl)-N-methyl-N-phenyl-2H-tetrazole-5-carboxamide is a member of the tetrazole family, which is known for its diverse biological activities. This compound features a unique structure that includes a chlorophenyl group, a methyl group, and a phenyl group attached to a tetrazole ring. The biological activity of this compound has garnered interest due to its potential applications in medicinal chemistry.
The synthesis of this compound typically involves the reaction of 4-chlorobenzonitrile with sodium azide, followed by a reaction with N-methyl-N-phenylamine. Common solvents used in this synthesis include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with temperatures ranging from 80°C to 120°C.
Biological Activity Overview
The biological activities of tetrazole derivatives, including this compound, have been extensively studied. The following sections summarize key findings related to its biological effects.
Antimicrobial Activity
Research has indicated that certain tetrazole compounds exhibit antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of cellular processes . While specific data on the antimicrobial activity of this compound is limited, its structural similarities to known active compounds suggest potential efficacy.
Antitumor Activity
The compound's structure suggests it may possess antitumor properties. A structure-activity relationship (SAR) analysis in related studies indicates that modifications in the phenyl ring can significantly enhance cytotoxicity against cancer cell lines . For example, compounds with similar functional groups have demonstrated IC50 values in the low micromolar range against various tumor cell lines. The presence of electron-donating groups like methyl may enhance activity by increasing lipophilicity and facilitating cellular uptake.
Enzyme Inhibition
Tetrazole derivatives are also known for their ability to inhibit specific enzymes. For example, some compounds have been shown to effectively inhibit carbonic anhydrase (CA), which is crucial in various physiological processes and disease states . The inhibition mechanism often involves binding to the active site of the enzyme, thereby blocking substrate access.
Case Studies
- Antimicrobial Study : A study evaluated several tetrazole derivatives for their antimicrobial efficacy using disc diffusion methods. Results indicated that modifications similar to those found in this compound could lead to enhanced activity against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
- Antitumor Activity : In a comparative analysis of various tetrazoles, researchers found that compounds with similar structural motifs exhibited significant cytotoxicity against human glioblastoma cell lines, with IC50 values reported as low as 10–30 µM .
Comparative Analysis with Similar Compounds
The following table compares this compound with other notable tetrazole derivatives regarding their biological activities:
Compound Name | Antimicrobial Activity | Antitumor Activity | Enzyme Inhibition |
---|---|---|---|
This compound | Potential (similar structures) | Moderate (IC50 < 30 µM) | Possible CA inhibition |
5-phenyl-1H-tetrazole | Yes | Yes | No |
4-chlorophenyl-1H-tetrazole | Yes | Moderate | Yes |
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-methyl-N-phenyltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O/c1-20(12-5-3-2-4-6-12)15(22)14-17-19-21(18-14)13-9-7-11(16)8-10-13/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKRJFQTMBRSTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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